3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a phenyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a cyclopentene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolidine derivative, followed by the introduction of the cyclopentene moiety. The final steps involve the formation of the pyridazine ring and the attachment of the phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carbonyl chloride: A related compound used in the synthesis of various derivatives.
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol: Another compound with a similar core structure but different functional groups.
Uniqueness
3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine stands out due to its combination of a pyridazine ring with a phenyl group and a methoxy-pyrrolidine-cyclopentene moiety. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
cyclopent-3-en-1-yl-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H23N3O2/c25-21(18-8-4-5-9-18)24-13-12-16(14-24)15-26-20-11-10-19(22-23-20)17-6-2-1-3-7-17/h1-7,10-11,16,18H,8-9,12-15H2 |
InChI Key |
LFBDHRDEYGKGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4CC=CC4 |
Origin of Product |
United States |
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